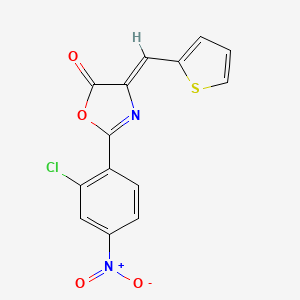![molecular formula C23H22N4 B11223365 7-(4-methylphenyl)-5-phenyl-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11223365.png)
7-(4-methylphenyl)-5-phenyl-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[7-(4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PYRROLIDINE is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolidine ring fused to a pyrrolopyrimidine core, with phenyl and methylphenyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-(4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PYRROLIDINE typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of a pyrrolopyrimidine intermediate, which is then subjected to further reactions to introduce the phenyl and methylphenyl groups. The final step often involves the formation of the pyrrolidine ring through cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, the use of catalysts and specific reagents can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
1-[7-(4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PYRROLIDINE can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation might yield oxidized derivatives, while substitution reactions could result in various substituted pyrrolopyrimidine derivatives .
Aplicaciones Científicas De Investigación
1-[7-(4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PYRROLIDINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 1-[7-(4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PYRROLIDINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Thieno[3,2-d]pyrimidine: Similar in structure but with a sulfur atom in place of the nitrogen in the pyrrolopyrimidine ring.
Pyrido[2,3-d]pyrimidine: Another similar compound with a nitrogen atom in the pyridine ring.
Indole Derivatives: Compounds with an indole core, which share some structural similarities and biological activities.
Uniqueness
1-[7-(4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PYRROLIDINE is unique due to its specific substituents and the combination of the pyrrolidine and pyrrolopyrimidine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C23H22N4 |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
7-(4-methylphenyl)-5-phenyl-4-pyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C23H22N4/c1-17-9-11-19(12-10-17)27-15-20(18-7-3-2-4-8-18)21-22(24-16-25-23(21)27)26-13-5-6-14-26/h2-4,7-12,15-16H,5-6,13-14H2,1H3 |
Clave InChI |
XZFJIGSGJNEYPH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3N4CCCC4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11223282.png)
![4-[4-(3-chlorophenyl)piperazin-1-yl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11223289.png)
![N'-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N,N-dimethylbenzene-1,4-diamine](/img/structure/B11223296.png)
![(2Z)-8-methoxy-2-[(4-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B11223310.png)


![7-(3-chlorophenyl)-4-(4-methylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11223332.png)
![3-(2-fluorobenzyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11223347.png)
![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(2-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B11223349.png)
![4-(2-methoxyphenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11223355.png)
![4-(4-Ethylpiperazin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B11223359.png)
![N-(3,4-difluorophenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11223379.png)
![3-(4-Bromophenyl)-3-hydroxy-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11223381.png)
![N-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11223385.png)
